Dronabinol-d9

Description

Significance of Stable Isotope Labeling in Biomedical and Chemical Research

Stable isotope labeling is a cornerstone of contemporary biomedical and chemical research, offering a safe and effective alternative to radioactive isotopes. nih.gov By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into molecules, scientists can track their fate and interactions with high precision. nih.govresearchgate.net This methodology has far-reaching implications across various scientific disciplines.

Applications in Drug Metabolism and Pharmacokinetics (DMPK) Studies

In the realm of drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. Stable isotope labeling is instrumental in these Drug Metabolism and Pharmacokinetics (DMPK) studies. nih.govresearchgate.net By administering a deuterated version of a drug, researchers can readily distinguish it and its metabolites from their naturally occurring counterparts within biological samples like blood, urine, and tissues. nih.govnih.gov This allows for precise measurement of metabolic rates, identification of metabolic pathways, and assessment of a drug's bioavailability without the need for radioactive tracers. researchgate.netnih.gov

Role in Mechanistic Investigations of Chemical and Biological Processes

Stable isotope labeling is a powerful technique for elucidating the mechanisms of chemical reactions and biological pathways. caymanchem.com The "kinetic isotope effect," where the increased mass of deuterium can slow down reaction rates at specific steps, provides valuable clues about reaction mechanisms. researchgate.net By strategically placing deuterium atoms at different positions in a molecule, scientists can pinpoint which chemical bonds are broken or formed during a reaction, offering a deeper understanding of enzymatic processes and other biological transformations. researchgate.net

Advancement of Sensitive and Quantitative Analytical Techniques

The advent of sensitive analytical instruments, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has been greatly enhanced by the use of stable isotope-labeled compounds. nih.govnih.gov In quantitative analysis, a known amount of a deuterated compound is added to a sample as an internal standard. mdpi.comchemrxiv.org Because the deuterated standard is chemically identical to the analyte of interest but has a different mass, it can be distinguished by the mass spectrometer. mdpi.com This allows for highly accurate and precise quantification, as any sample loss or variation during the analytical process affects both the analyte and the internal standard equally, ensuring the reliability of the results. chemrxiv.org

Dronabinol-d9 as a Specific Deuterated Analog for Research Applications

Within the rapidly expanding field of cannabinoid research, deuterated analogs of cannabinoids play a crucial role. This compound is a prime example of such a compound, serving as a vital tool for researchers studying the effects and properties of Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive constituent of cannabis. nih.govwikipedia.org

Context within Contemporary Cannabinoid Research

Dronabinol (B3416174) is the synthetic form of (-)-trans-Δ⁹-tetrahydrocannabinol. wikipedia.orgdrugbank.com Research into its therapeutic potential for a variety of conditions is ongoing. researchgate.netgeslabs.comresearchgate.net The study of dronabinol and other cannabinoids requires highly accurate and reliable analytical methods to understand their pharmacokinetics and pharmacodynamics. This is where deuterated analogs like this compound become essential.

Foundational Role as an Internal Standard in Bioanalytical Assays

This compound is widely used as an internal standard in bioanalytical assays, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.govnih.gov Its primary function is to ensure the accuracy and precision of the quantification of THC and its metabolites in biological matrices such as plasma, urine, and oral fluid. nih.govnih.govmetajournal.com The nine deuterium atoms on the pentyl side chain of the this compound molecule give it a distinct mass from the non-deuterated THC, allowing for its clear identification and measurement by the mass spectrometer. nih.govcaymanchem.com This use of this compound is fundamental to obtaining reliable data in clinical trials, forensic toxicology, and research studies investigating the therapeutic effects and metabolism of cannabinoids. nih.govnih.govclinicaltrials.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

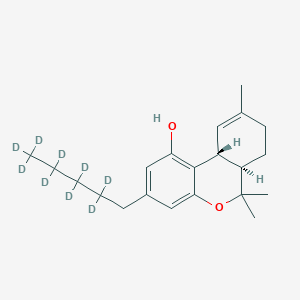

| IUPAC Name | (6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | nih.gov |

| Molecular Formula | C₂₁H₂₁D₉O₂ | caymanchem.com |

| Molecular Weight | 323.5 g/mol | nih.gov |

| CAS Number | 1217821-99-2 | nih.gov |

Table 2: Applications of this compound in Research

| Application Area | Specific Use | Significance | Source |

| Quantitative Analysis | Internal Standard for THC and its metabolites in biological samples | Enables accurate and precise measurement, correcting for variations in sample preparation and instrument response. | mdpi.comnih.govnih.gov |

| Pharmacokinetic Studies | Tracing the absorption, distribution, metabolism, and excretion of THC | Provides reliable data on the fate of THC in the body. | nih.govresearchgate.net |

| Forensic Toxicology | Confirmatory analysis of cannabis use | Ensures high specificity and sensitivity in detecting THC metabolites at very low levels. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1217821-99-2 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3,5D2,6D2,7D2 |

InChI Key |

CYQFCXCEBYINGO-OGIBJJSFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Dronabinol

General Principles of Stable Isotope Incorporation in Organic Synthesis

The introduction of stable isotopes like deuterium (B1214612) (²H or D) into an organic compound is a fundamental technique in medicinal chemistry and drug metabolism studies. symeres.comacs.org The primary goal is to create a molecule that is chemically identical to the parent compound but has a different mass, allowing it to be distinguished and quantified by mass spectrometry. nih.gov The two principal strategies for this are the use of pre-labeled precursors and direct isotope exchange reactions. symeres.com The position of the deuterium labels is chosen carefully to ensure they are not lost during metabolic processes or chemical analysis, a concept known as metabolic stability. artmolecule.fr

One of the most straightforward and common methods for synthesizing a deuterated compound is to begin the synthesis with a starting material that already contains the desired isotopic labels. symeres.com This approach involves a standard, non-deuterated synthetic route where one of the initial building blocks is simply replaced with its commercially available, isotope-labeled counterpart. artmolecule.fr

Hydrogen/Deuterium (H/D) exchange reactions offer another powerful method for introducing deuterium into a molecule. mdpi.com These reactions involve replacing one or more hydrogen atoms on a substrate with deuterium atoms from a deuterium source, most commonly deuterium oxide (D₂O). mdpi.com The reaction can be catalyzed by acids, bases, or transition metals. mdpi.comchem-station.com

Acid- and Base-Catalyzed Exchange: These reactions typically proceed through the formation of an intermediate like an enol or enolate, which makes specific hydrogen atoms susceptible to exchange. mdpi.com For cannabinoids, acid-catalyzed conditions can lead to H/D exchange at various positions. nih.govresearchgate.net

Metal-Catalyzed Exchange: Transition metal catalysts can activate otherwise unreactive C-H bonds, facilitating their conversion to C-D bonds in the presence of a deuterium source. chem-station.com

It is important to note that some H/D exchange can occur unintentionally under certain analytical conditions, such as during electrospray ionization in mass spectrometry, which can complicate analysis if not properly controlled. nih.govresearchgate.net

Specific Approaches for Deuterium Labeling of Cannabinoid Structures

The synthesis of Dronabinol (B3416174) itself has been well-established through several routes, which can be adapted for deuteration. A common and stereospecific method involves the condensation of olivetol (B132274) with (+)-trans-p-mentha-2,8-dien-1-ol or (−)-cis/trans-verbenol in the presence of a Lewis acid catalyst. nih.govnih.gov To produce Dronabinol-d9 (specifically, pentyl-d9-Dronabinol), this synthesis is performed using olivetol-d9 (B132284) as the starting material. rti.org

Another significant synthetic route to Dronabinol is the acid-catalyzed intramolecular cyclization of Cannabidiol (B1668261) (CBD). nih.govgoogle.com This process could also be used to create deuterated Dronabinol if one begins with a deuterated CBD precursor.

Beyond the specific synthesis of the pentyl-d9 variant, research has explored methods for introducing deuterium at other positions on the cannabinoid scaffold for mechanistic and metabolic studies: iaea.orgiaea.org

Phenolic Ring Deuteration: Treating cannabinoids with a combination of boron trifluoride etherate (BF₃·Et₂O) followed by quenching with deuterium oxide can introduce deuterium atoms onto the aromatic ring at positions 2 and 4. iaea.org

Side Chain Deuteration: Specific labeling at other positions, such as C-11, has been achieved through multi-step synthetic sequences. rti.org

Regioselective Deuteration: The use of Florisil impregnated with D₂O has been shown to achieve regioselective deuterium incorporation at either the 2 or 4 position of the phenolic ring. iaea.org

These varied methods allow for the creation of a wide range of deuterated cannabinoids, each tailored for a specific analytical or research purpose. iaea.org

Physicochemical and Spectroscopic Characterization of Synthetic this compound

This compound is primarily characterized by its mass difference from the unlabeled parent compound, which is the basis for its use as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Formal Name | 6aR,7,8,10aR-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol-d₉ | caymanchem.com |

| Molecular Formula | C₂₁H₂₁D₉O₂ | caymanchem.com |

| Formula Weight | 323.5 | caymanchem.com |

The key to its utility is that this compound is designed to co-elute with natural Dronabinol during chromatography, meaning they have virtually identical retention times. However, due to the nine deuterium atoms, its molecular weight is increased by nine mass units compared to the unlabeled compound (C₂₁H₃₀O₂). This mass difference allows the mass spectrometer to detect and quantify both the analyte (Dronabinol) and the internal standard (this compound) simultaneously and without interference. caymanchem.com

The synthesis of specifically deuterated cannabinoids has also been instrumental in understanding the fragmentation patterns of these molecules in mass spectrometry. iaea.org By knowing the precise location of deuterium atoms, researchers can deduce how the molecule breaks apart, leading to a better understanding of its structure and the mechanisms of fragmentation. iaea.orgiaea.org

Advanced Analytical Characterization of Dronabinol D9

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural verification and analysis of complex organic molecules like Dronabinol-d9. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) provide orthogonal information that, when combined, offers an unambiguous confirmation of the molecule's identity, structure, and isotopic labeling pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Positional Assignment

¹H-NMR Spectroscopy : In the proton NMR spectrum of this compound, the signals corresponding to the protons of the pentyl side chain, which are present in the spectrum of unlabeled Dronabinol (B3416174), would be absent. researchgate.net This absence provides direct evidence of successful deuteration at these positions. The remaining signals corresponding to the tricyclic core and methyl groups should match those of the unlabeled standard, confirming the integrity of the rest of the molecule.

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides detailed information about the carbon skeleton. In this compound, the carbon atoms of the pentyl chain that are bonded to deuterium will exhibit characteristic changes. The signals for these carbons will appear as multiplets due to one-bond carbon-deuterium (¹³C-¹D) coupling, and their chemical shifts will be slightly upfield compared to their protonated counterparts due to the isotopic effect. nih.gov This confirms the location of the deuterium labels on the pentyl chain.

²H-NMR (Deuterium) Spectroscopy : A deuterium NMR spectrum offers direct observation of the deuterium nuclei. This spectrum would show signals in the aliphatic region, confirming the presence of deuterium on the pentyl chain. Solid-state ²H-NMR has been used to determine the orientation of the Dronabinol molecule within lipid bilayers by analyzing the quadrupolar splittings of deuterons placed at specific locations on the molecule. nih.gov

Table 1: Comparison of Expected ¹³C-NMR Chemical Shifts for Dronabinol and this compound in CDCl₃ This table is illustrative, based on published data for Dronabinol. Actual shifts for this compound may vary slightly.

| Carbon Position | Dronabinol (δ ppm) | This compound (Expected δ ppm) | Expected Multiplicity (d9) | Comment |

|---|---|---|---|---|

| C-1 | 155.1 | 155.1 | s | Unaffected |

| C-2 | 107.8 | 107.8 | s | Unaffected |

| C-3 | 154.5 | 154.5 | s | Unaffected |

| C-4 | 110.1 | 110.1 | s | Unaffected |

| C-1' | 35.7 | ~35.5 | t | Deuterated position |

| C-2' | 31.0 | ~30.8 | t | Deuterated position |

| C-3' | 31.7 | ~31.5 | t | Deuterated position |

| C-4' | 22.5 | ~22.3 | t | Deuterated position |

| C-5' | 14.1 | ~13.9 | t | Deuterated position |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov For this compound, HR-MS confirms the molecular formula C₂₁H₂₁D₉O₂ by providing an accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The calculated exact mass of the protonated molecule [M+H]⁺ is 324.2883 Da. nih.gov

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural confirmation. The fragmentation of cannabinoids is well-characterized and typically involves a retro-Diels-Alder (RDA) reaction and the loss of a methyl group from the gem-dimethylpyran ring. nih.govresearchgate.net In this compound, the masses of fragments containing the deuterated pentyl chain will be shifted by +9 Da compared to the fragments of unlabeled Dronabinol. For instance, the prominent fragment at m/z 231 in Dronabinol (resulting from RDA fragmentation) would be expected to shift to m/z 240 in this compound.

The isotopic pattern in the full scan mass spectrum is also critical. It reveals the distribution of isotopologues. For a high-purity this compound standard, the most intense peak in the molecular ion cluster will correspond to the fully deuterated (d9) species. The intensities of peaks corresponding to less-deuterated species (d8, d7, etc.) should be minimal.

Table 2: Expected High-Resolution Mass Fragments for this compound Based on known fragmentation pathways of Dronabinol.

| Fragment Ion | Description | Expected m/z for Dronabinol | Expected m/z for this compound |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 315.2324 | 324.2883 |

| [M-CH₃]⁺ | Loss of a methyl group | 299.2011 | 308.2570 |

| [M-C₅H₁₁]⁺ | Loss of pentyl side chain | 243.1385 | - |

| RDA Fragment | Retro-Diels-Alder fragmentation | 231.1436 | 240.1995 |

Assessment of Isotopic Purity and Enrichment

For a deuterated compound to be effective as an internal standard, its isotopic purity and enrichment must be high and well-characterized. This ensures that the contribution of the standard to the signal of the unlabeled analyte is negligible.

Methodologies for Isotopic Purity Determination via Mass Spectrometry

Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC-MS or LC-MS, is the primary method for determining the isotopic purity of a labeled compound. rsc.orgnih.gov The general strategy involves acquiring a full-scan mass spectrum of the this compound standard. From this spectrum, the ion currents of the molecular ions for each isotopologue (from d0 to d9) are extracted and integrated.

The isotopic purity is then calculated as the percentage of the d9 ion intensity relative to the sum of the intensities of all isotopologues (d0 through d9). rsc.org This analysis confirms that the desired d9 isotopologue is the predominant species and quantifies the levels of any contaminating, less-deuterated species.

Quantitative Analysis of Isotopic Enrichment and Isotopologue Species Abundance

Isotopic enrichment is a quantitative measure of the percentage of a specific isotope at a given atomic position. In the context of this compound, it refers to the percentage of deuterium at the nine specified positions on the pentyl chain. This is effectively determined through the isotopic purity analysis described above. High isotopic enrichment means that the abundance of the target d9 isotopologue is very high, often exceeding 98% or 99% in commercially available standards. rsc.org

Analysis of the isotopologue species abundance provides a detailed profile of the standard. For this compound, the most abundant species must be the one with a mass increase of 9 Da over the unlabeled compound. The abundance of species with mass increases of +8, +7, and lower should be minimal. This is crucial for accurate quantitation, as it prevents isotopic crosstalk, where fragment ions from the deuterated standard could potentially interfere with the detection of the unlabeled analyte. sigmaaldrich.com

Table 3: Illustrative Isotopologue Abundance for a High-Purity this compound Standard This table presents hypothetical data for a standard with 99.5% isotopic purity.

| Isotopologue | Mass Shift (Da) | Relative Abundance (%) |

|---|---|---|

| d0 (Unlabeled) | +0 | <0.01 |

| d1 - d6 | +1 to +6 | <0.01 |

| d7 | +7 | 0.1 |

| d8 | +8 | 0.4 |

| d9 | +9 | 99.5 |

Dronabinol D9 in Quantitative Bioanalytical Method Development and Validation

Role as an Internal Standard in Mass Spectrometry-Based Quantitative Assays

The primary application of Dronabinol-d9 is as an internal standard (IS) in quantitative mass spectrometry (MS). An internal standard is a compound added in a known amount to samples, calibrators, and controls. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement. Deuterated standards like this compound are considered the gold standard for MS-based quantification because they co-elute with the analyte of interest and exhibit similar ionization efficiency, but are distinguishable by their higher mass-to-charge ratio (m/z).

Quantification of Endogenous and Exogenous Dronabinol (B3416174) (Δ9-THC)

This compound is extensively used for the accurate quantification of Dronabinol (Δ9-THC) in biological samples such as plasma, serum, and oral fluid. In these analyses, a known quantity of this compound is added to the biological sample at the beginning of the sample preparation process. Both the analyte (Dronabinol) and the internal standard (this compound) are then extracted, purified, and analyzed by a mass spectrometer. The ratio of the signal from Dronabinol to the signal from this compound is used to calculate the concentration of Dronabinol in the original sample. This ratiometric measurement corrects for any variability in sample handling and instrument performance. For instance, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for plasma dronabinol was found to be linear over a range of 0.025 to 10 ng/mL. fda.gov Similarly, another method for determining Δ9-THC in rabbit plasma using deuterated THC as an internal standard was proven to be selective, linear, accurate, and precise over a range of 0.3 to 530 ng/mL. nih.gov

Quantification of Dronabinol Metabolites (e.g., 11-nor-9-carboxy-Δ9-THC)

Beyond the parent compound, this compound is also instrumental in the quantification of Dronabinol metabolites, most notably 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH), the major inactive metabolite of THC that is often tested for as an indicator of cannabis use. While THC-COOH-d3 is a commonly used internal standard, this compound's structural analogs with deuterium (B1214612) labels on the metabolite itself, such as d6-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid, have been developed to overcome issues like limited dynamic range seen with some derivatives. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurately quantifying these metabolites in complex matrices like urine and blood. For example, a quantitative LC-MS/MS method was developed for the simultaneous determination of Δ9-THC and THC-COOH in oral fluid, establishing a linear dynamic range of 0.5-100 ng/mL for THC-COOH. nih.gov

Chromatographic Separations Coupled with Mass Spectrometry for Cannabinoid Analysis

The accurate quantification of cannabinoids relies on the powerful combination of chromatographic separation and mass spectrometric detection. This compound plays a pivotal role in methods utilizing both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

GC-MS is a well-established technique for cannabinoid analysis. In these methods, cannabinoids are typically derivatized to increase their volatility and improve their chromatographic properties. This compound, as an internal standard, undergoes the same derivatization process as the target analytes, ensuring that any variations in the reaction efficiency are accounted for.

Method development in GC-MS involves optimizing several parameters, including the choice of derivatizing agent (e.g., silylation reagents like BSTFA), the gas chromatographic column, and the temperature program. The goal is to achieve good separation of the cannabinoids of interest from each other and from matrix interferences. For instance, a fast GC/MS method was developed for determining main cannabinoids in hemp inflorescences with a total analysis time of less than 7 minutes and good repeatability. jfda-online.com Another GC/MS method for the analysis of various cannabinoids in diverse commercial products utilized a 35% silphenylene phase column to achieve chromatographic resolution for 11 target cannabinoids as their trimethylsilyl (B98337) derivatives. nih.gov

Table 1: Examples of GC-MS Method Parameters for Cannabinoid Analysis

| Parameter | Example 1 | Example 2 |

| Analytes | Δ9-THC, Δ8-THC, THCA, CBD | 11 target cannabinoids (CBD, CBDA, Δ9-THC, etc.) |

| Derivatization | Silylation | Trimethylsilyl derivatives |

| Column | --- | 35% silphenylene phase |

| Detection Limit | 0.075% in plant material | 1.0 µg/g |

| Validation | Imprecision/bias, calibration, recovery, etc. | Spike/recovery from various matrices |

| Reference | nih.gov | nih.gov |

This table is for illustrative purposes and specific parameters can vary significantly between different studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimization

LC-MS/MS has become the preferred method for cannabinoid analysis in many laboratories due to its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization. This compound is an essential component in these methods, ensuring reliable quantification.

The development of LC-MS/MS methods focuses on optimizing the liquid chromatography separation and the mass spectrometry detection parameters. This includes selecting the appropriate LC column (typically a C18 reversed-phase column), mobile phase composition, and gradient elution profile to achieve chromatographic separation of the cannabinoids. For the mass spectrometer, parameters such as the ionization source (usually electrospray ionization - ESI), and the multiple reaction monitoring (MRM) transitions for each analyte and the internal standard are optimized to maximize sensitivity and specificity. A validated LC-MS/MS method for plasma dronabinol demonstrated linearity from 0.025 to 10 ng/mL. fda.gov Another innovative LC-MS/MS method was developed for the detection and quantification of 117 synthetic and 13 natural cannabinoids in a single 13-minute run. mdpi.comresearchgate.net

Table 2: Examples of LC-MS/MS Method Parameters for Cannabinoid Analysis

| Parameter | Example 1 | Example 2 |

| Analytes | Dronabinol and its active metabolite | 130 natural and synthetic cannabinoids |

| Linear Range | 0.025 - 10 ng/mL | 0.05 - 50 ng/mL |

| Run Time | --- | 13 minutes |

| Validation | Calibration standards, QCs, incurred sample reproducibility | LOD, LOQ, recovery, coefficient of variation |

| Reference | fda.gov | mdpi.comresearchgate.net |

This table is for illustrative purposes and specific parameters can vary significantly between different studies.

Rigorous Validation of Bioanalytical Methods for this compound Applications

For a bioanalytical method to be considered reliable for its intended purpose, it must undergo a rigorous validation process. The use of this compound as an internal standard is an integral part of this validation. Method validation demonstrates that the analytical procedure is accurate, precise, specific, sensitive, and robust.

Key validation parameters that are assessed include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at both intra-day and inter-day levels.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

For instance, a quantitative liquid chromatography-electrospray ionization-quadrupole-time-of-flight mass spectrometry method for the simultaneous determination of Δ9-THC and THC-COOH in oral fluid was fully validated, demonstrating good intra- and interassay accuracy and precision with no observed matrix effects for the analytes or the labeled internal standards. nih.gov

Evaluation of Linearity and Calibration Range

The establishment of linearity and a suitable calibration range is a fundamental aspect of bioanalytical method validation. europa.eu This process demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specified range. In assays quantifying THC and its metabolites, this compound is used as an internal standard to construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov

Validation guidelines recommend that a calibration curve should be generated from a blank sample, a zero sample (containing the internal standard), and a minimum of six non-zero concentration levels. europa.eugmp-compliance.org Research studies consistently show excellent linearity for methods using deuterated internal standards like this compound, with correlation coefficients (r² or R²) typically exceeding 0.99. nih.govnih.govnih.gov For instance, a method for quantifying THC and its metabolites in plasma and brain tissue demonstrated excellent linearity with an R² > 0.99 over a concentration range of 1–1000 pmol/100 μL. nih.gov Similarly, an assay for 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH) in oral fluid was linear from 12 to 1,020 pg/mL with an R² > 0.995. nih.gov Another method for THC-COOH in urine showed linearity from 2 to 2000 ng/mL. nih.gov

The table below summarizes the linearity and calibration ranges from various validated bioanalytical methods where this compound or other deuterated analogs were employed as internal standards.

| Analyte(s) | Matrix | Internal Standard | Linearity (r² or R²) | Calibration Range | Source(s) |

| THC, 11-OH-THC, 11-COOH-THC | Plasma, Brain | - | >0.99 | 1–1000 pmol/100 μL | nih.gov |

| THC, 11-OH-THC, THCCOOH | Plasma | d3-THC, d3-11-OH-THC, d9-THCCOOH | - | 0.5–100 ng/mL (THC), 1.0–50 ng/mL (11-OH-THC), 0.5–200 ng/mL (THCCOOH) | nih.gov |

| Cannabidiol (B1668261), Δ⁹-THC | Human EDTA Plasma | - | - | 0.5–250 ng/mL | nih.gov |

| 11-nor-Δ⁹-THCA (9-THCA) | Urine | 9-THCA-d9 | - | 2–2000 ng/mL | nih.gov |

| THC-COOH | Oral Fluid | THCCOOH-d9 | >0.995 | 12–1,020 pg/mL | nih.gov |

| THC-COOH | Urine | THC-COOH D3 | 0.99 | 15–300 ng/mL | nih.gov |

| Dronabinol (THC) | Blood | - | 0.997 | 10–100 ng/mL | nih.gov |

Assessment of Precision and Accuracy

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true concentration of the analyte. europa.eu Regulatory guidelines mandate that precision, expressed as the coefficient of variation (CV), should not exceed 15%, except at the lower limit of quantification (LLOQ), where it should not exceed 20%. gmp-compliance.orgeuropa.eu Accuracy should be within ±15% of the nominal value (±20% at the LLOQ). europa.eunih.gov

The use of this compound as an internal standard is crucial for achieving high precision and accuracy, as it compensates for procedural variability. Studies validating methods for cannabinoids consistently report intra- and inter-day precision and accuracy values well within these accepted limits. For example, a method for THC and its metabolites in plasma and brain reported precision and accuracy values within the FDA-recommended range of ±15%. nih.gov Another study quantifying cannabidiol and Δ⁹-THC in human plasma found intra- and inter-day accuracy and precision to be less than 9.20%. nih.gov Similarly, a method for THC-acid in urine using a trideuterated analog reported inter- and intra-day precision of 10% and 6% standard deviation, respectively. nih.gov

The following table presents precision and accuracy data from several studies utilizing this compound or similar deuterated internal standards.

| Analyte(s) | Matrix | Precision (%CV or %RSD) | Accuracy (% Bias or % of Nominal) | Source(s) |

| THC and metabolites | Plasma, Brain | Within FDA limits (±15%) | Within FDA limits (±15%) | nih.gov |

| Cannabidiol, Δ⁹-THC | Human EDTA Plasma | <9.20% (intra- and inter-day) | <9.20% (intra- and inter-day) | nih.gov |

| THC, 11-OH-THC, THCCOOH | Plasma | ≤5.2% (intra-assay), ≤3.8% (inter-assay) | - | nih.gov |

| 11-nor-Δ⁹-THCA (9-THCA) | Urine | 4.4% (total precision at 15 ng/mL cutoff) | - | nih.gov |

| THC-COOH | Urine | 8.69% (intra-day), 10.78% (inter-day) | Within 80-120% | nih.gov |

| THC-acid | Urine | 6% SD (intra-day), 10% SD (inter-day) | - | nih.gov |

| Dronabinol | Blood | <4.7% (within- and between-runs) | - | nih.gov |

| THCCOOH | Oral Fluid | 6.6–8.4% (total imprecision) | 85.0–113.3% | nih.gov |

Determination of Sensitivity, Limit of Detection, and Limit of Quantification

Method sensitivity is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. gmp-compliance.orgnih.gov The analyte response at the LLOQ should be at least five times the response of a blank sample. gmp-compliance.org

The use of this compound in sensitive MS-based methods allows for the detection and quantification of very low concentrations of cannabinoids, which is critical for pharmacokinetic studies and forensic analysis. nih.gov For example, a validated method for THC-COOH in oral fluid that used THCCOOH-d9 as an internal standard achieved an LOD of 9 pg/mL and an LOQ of 12 pg/mL, which was the first time an LOQ below 15 pg/mL was reached for this analyte without derivatization using a triple quadrupole instrument. nih.gov Another method for Dronabinol in blood reported an LLOQ of 0.5 ng/mL. nih.gov

The sensitivity parameters from various bioanalytical methods are summarized in the table below.

| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |

| THC, 11-OH-THC, 11-COOH-THC | Plasma, Brain | 0.5 pmol/100 μL (THC, 11-OH-THC), 1 pmol/100 μL (11-COOH-THC) | 2 pmol/100 μL | nih.gov |

| THC, THCCOOH | Whole Blood | 1.6 ng/mL (THC), 0.8 ng/mL (THCCOOH) | 2 ng/mL (THC), 1 ng/mL (THCCOOH) | nih.gov |

| THC-COOH | Urine | 5.0 ng/mL | 7.0 ng/mL | nih.gov |

| Δ⁹-THC | Cannabis Resin | 0.04 μg/mL | - | nih.gov |

| THCCOOH | Oral Fluid | 9 pg/mL | 12 pg/mL | nih.gov |

| THC-COOH | Wastewater | 0.03 ng/L | 0.1 ng/L | rsc.org |

| Dronabinol (THC) | Blood | - | 0.5 ng/mL | nih.gov |

Investigation of Matrix Effects and Potential Interferences in Complex Biological Matrices

Biological matrices such as blood, plasma, and urine are inherently complex and contain endogenous components that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry. nih.gov This phenomenon, known as the matrix effect, can compromise the accuracy and precision of a bioanalytical method. europa.eu The use of a co-eluting, stable isotope-labeled internal standard like this compound is the preferred method to compensate for these matrix effects, as it is affected by suppression or enhancement in a manner similar to the analyte. nih.gov

Validation procedures require the assessment of matrix effects by analyzing samples from multiple sources of the same biological matrix. nih.goveuropa.eu For instance, in the analysis of THC-COOH in oral fluid, matrix effects were evaluated at low and high concentrations and found to be between -2.4% and 11.5%, indicating minimal impact. nih.gov Another study focused on removing interfering matrix constituents from plasma and brain samples, such as choline-containing phospholipids, which are known to interfere with THC analysis. nih.gov In some cases, common drug test adulterants have been shown to cause less interference in methods utilizing solid-phase extraction compared to liquid-liquid extraction. nih.gov

| Analyte(s) | Matrix | Key Findings on Matrix Effects & Interferences | Quantitative Matrix Effect (%) | Source(s) |

| THC and metabolites | Plasma, Brain | Acetonitrile (B52724) precipitation and column elution effectively removed interfering phospholipids. | Not specified | nih.gov |

| Natural Cannabinoids | Urine, Blood | Low matrix effects were observed for both matrices after solid-phase extraction. | Within ±25% (Urine), Within ±26% (Blood) | unitedchem.com |

| THCCOOH | Oral Fluid | The method showed minimal impact from matrix effects. | -2.4% to 11.5% | nih.gov |

| THC-COOH | Urine | Matrix effect was investigated using six different lots of blank matrix and was found to be ≤10%. | ≤10% | nih.gov |

| 11-nor-Δ⁹-THCA (9-THCA) | Urine | The method showed considerably less interference from common adulterants compared to a liquid-liquid extraction method. | Not specified | nih.gov |

Measurement of Extraction Efficiency and Recovery

Analytical recovery is the measure of an analytical method's extraction efficiency, determined by comparing the analytical response from an extracted sample to the response of a non-extracted standard containing the analyte at the same concentration. nih.govnih.gov Consistent and reproducible recovery is more critical than achieving 100% recovery. The use of this compound as an internal standard is essential to correct for any variability or losses during the sample extraction process.

Different extraction techniques yield varying recovery rates. For example, a method for THC and its metabolites from plasma and brain samples reported average recovery values of over 85% for plasma and over 80% for brain. nih.gov In the analysis of THC-COOH from oral fluid, mean extraction efficiencies ranged from 40.8% to 65.1%. nih.gov A study on natural cannabinoids extracted from urine using solid-phase extraction reported excellent recoveries of over 90% for all analytes. unitedchem.com

The table below provides a summary of recovery and extraction efficiency data from various studies.

| Analyte(s) | Matrix | Extraction Method | Recovery / Extraction Efficiency (%) | Source(s) |

| THC and metabolites | Plasma, Brain | Acetonitrile precipitation and column fractionation | >85% (Plasma), >80% (Brain) | nih.gov |

| Natural Cannabinoids | Urine | Solid-Phase Extraction (Styre Screen® HLB) | >90% | unitedchem.com |

| Natural Cannabinoids | Blood | Protein precipitation and Solid-Phase Extraction (Clean Screen® THC) | >74% | unitedchem.com |

| THC, 11-OH-THC, THCCOOH | Plasma | Solid-Phase Extraction | 39.8–85.3% | nih.gov |

| THC-COOH | Urine | Not specified | 97.5% (at lowest concentration) | nih.gov |

| THCCOOH | Oral Fluid | Solid-Phase Extraction | 40.8%–65.1% | nih.gov |

| THC-COOH | Wastewater | Solid-Phase Extraction | >79% | rsc.org |

Advanced Sample Preparation Techniques in Bioanalytical Assays utilizing this compound

The complexity of biological matrices necessitates robust sample preparation techniques to remove interferences and concentrate the analyte of interest before analysis. nih.gov The choice of technique is critical for achieving the required sensitivity and specificity. In the analysis of cannabinoids where this compound serves as an internal standard, several advanced sample preparation methods are employed.

Solid-Phase Extraction (SPE) is a widely used and often automated technique for the analysis of cannabinoids from biological fluids like whole blood, urine, and oral fluid. nih.govnih.govcapes.gov.br SPE allows for the selective isolation of analytes from a complex matrix by utilizing the affinity of the analyte for a solid sorbent material packed in a cartridge. nih.gov Different SPE sorbents, such as copolymer cartridges, are used for the simultaneous extraction of THC and its metabolites. nih.govnih.gov For instance, an automated SPE method was developed for the extraction of THC and THCCOOH from whole blood, demonstrating its reliability and suitability for routine laboratory use. nih.gov The addition of acetonitrile to urine samples before SPE has been shown to improve recovery by preventing analytes from adhering to sample tubes. unitedchem.com

Liquid-Liquid Extraction (LLE) is another common technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For instance, a method for cannabidiol and Δ⁹-THC in human plasma utilized an LLE procedure with methyl tert-butyl ether. nih.gov

Protein Precipitation is often used as an initial step for plasma or blood samples to remove proteins that can interfere with analysis. Acetonitrile is a common solvent for this purpose. nih.gov In one method, a combination of acetonitrile and acetone (B3395972) was found to provide the best compromise between high recoveries and lower matrix effects for blood samples. unitedchem.com

Cloud Point Extraction has been explored as an environmentally safer alternative to conventional solvent extraction. This technique uses nonionic surfactants to extract and pre-concentrate THC from a sample matrix prior to HPLC analysis. nih.gov

These sample preparation techniques, used in conjunction with a reliable internal standard like this compound, are essential for the development of robust and validated bioanalytical methods for cannabinoid quantification.

Dronabinol D9 in Preclinical Drug Metabolism and Pharmacokinetics Research

Investigation of Metabolic Pathways of Dronabinol (B3416174) and Related Cannabinoids Using Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds, such as Dronabinol-d9, represents a cornerstone in modern drug metabolism research. This stable isotope labeling technique provides a powerful tool for tracing the metabolic fate of dronabinol and other cannabinoids without altering their fundamental chemical properties. Deuterium Metabolic Imaging (DMI) is a non-invasive method that allows for the three-dimensional observation of a deuterium-labeled substrate's metabolic journey through a living organism. escholarship.org The low natural abundance of deuterium ensures that the signal from the administered labeled compound is clearly distinguishable from background noise. escholarship.org

In the context of cannabinoid research, deuterium-labeled Δ¹-tetrahydrocannabinol has been administered intravenously and via smoking to human subjects to investigate its plasma kinetics. nih.gov Such studies are crucial for understanding how the body processes these compounds. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes influence the rate of metabolism, a factor that researchers must consider. However, for many cytochrome P450-mediated reactions, like aromatic hydroxylation, this effect is often not significant because C-H bond breaking is not the rate-determining step. mdpi.com This makes deuterium labeling a reliable method for elucidating metabolic pathways.

Enzyme Kinetics and Identification of Cytochrome P450 (CYP) Isoforms Involved in Dronabinol Metabolism

Dronabinol undergoes extensive metabolism primarily in the liver. Research has identified the key enzymes from the cytochrome P450 superfamily responsible for its biotransformation. In vitro studies have established that CYP2C9 and CYP3A4 are the main enzymes involved in the metabolism of dronabinol. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms in Dronabinol Metabolism

| Enzyme | Role in Dronabinol Metabolism | Reference |

| CYP2C9 | Primary enzyme for the formation of the active metabolite, 11-OH-THC. | nih.gov |

| CYP3A4 | Contributes significantly to the overall metabolism of dronabinol. | nih.govnih.gov |

| CYP1A2 | Inhibited by THC and CBD. | nih.gov |

| CYP3C19 | Inhibited by THC and CBD. | nih.gov |

| CYP2B6 | Inhibited by THC and CBD. | nih.gov |

Elucidation of First-Pass Metabolism and its Impact on Systemic Exposure

Upon oral administration, dronabinol is subject to extensive first-pass metabolism in the liver. nih.gov This process significantly reduces the amount of unchanged drug that reaches the systemic circulation. Although dronabinol is almost completely absorbed from the gastrointestinal tract (90–95%), its systemic bioavailability is only between 10% and 20%. nih.gov Some reports suggest the bioavailability may be as low as 6%. nih.gov

This high degree of first-pass metabolism leads to variable pharmacokinetic profiles among individuals. nih.gov To circumvent this issue, alternative formulations have been explored. For instance, a suppository formulation of a THC ester was shown to lead to a more than 30-fold increase in the area under the curve for plasma THC compared to oral dosing, demonstrating the significant impact of bypassing the first-pass effect. nih.gov

Identification and Characterization of Active and Inactive Metabolites of Dronabinol

Following its formation, 11-OH-THC is further metabolized to the primary inactive metabolite, 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH). drugbank.comnih.gov In studies of patients receiving dronabinol therapy, only 11-OH-THC and THC-COOH were the metabolites detected in urine. researchgate.net After oral administration, plasma concentrations of dronabinol and 11-OH-THC are approximately equal and peak between 0.5 and 4 hours. drugbank.com

Table 2: Major Metabolites of Dronabinol

| Metabolite | Abbreviation | Pharmacological Activity | Reference |

| 11-hydroxy-Δ⁹-tetrahydrocannabinol | 11-OH-THC | Active | drugbank.comnih.gov |

| 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol | THC-COOH | Inactive | drugbank.comnih.gov |

Preclinical Pharmacokinetic Studies Utilizing Deuterated Analogs

Deuterated analogs like this compound are invaluable tools in preclinical pharmacokinetic studies. They serve as ideal internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the parent drug and its metabolites in biological matrices. nih.govnih.gov This precision is essential for accurately characterizing the absorption, distribution, metabolism, and excretion profiles of cannabinoids.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Preclinical ADME studies in various animal models have provided foundational knowledge of dronabinol's pharmacokinetics. Due to its high lipid solubility, dronabinol has a large apparent volume of distribution, estimated at approximately 10 L/kg. drugbank.com This lipophilicity also leads to accumulation in adipose tissue. nih.gov

A comparative pharmacokinetic study in adolescent and adult female mice revealed age-dependent differences in dronabinol's disposition. nih.gov After intraperitoneal administration, maximal plasma concentrations of Δ⁹-THC were eight times higher in adolescent mice compared to adults. nih.gov Conversely, brain concentrations were 25-50% higher in adults. nih.gov The study also found that concentrations of THC metabolites were higher in the plasma but lower in the brain of adolescent mice compared to adults, highlighting significant age-related differences in metabolism and distribution. nih.gov Because of its redistribution from tissues, dronabinol and its metabolites can be detected in urine and feces for more than five weeks after a single dose. drugbank.com

Tissue Distribution Analysis of Dronabinol and its Metabolites

Understanding the distribution of dronabinol and its metabolites into various tissues is critical for interpreting its pharmacological and toxicological effects. Autoradiography studies using radiolabeled THC in marmoset monkeys have shown characteristic distribution patterns in different organs. nih.gov Thirty minutes after administration, a specific labeling pattern was observed, which changed after a six-hour period. nih.gov Notably, an accumulation of unchanged Δ⁹-THC was seen in glandular tissues. nih.gov

A validated LC-MS/MS method has been developed for the quantification of THC, 11-OH-THC, and THC-COOH in postmortem solid tissues. nih.gov This method is crucial for forensic toxicology, especially when standard samples are unavailable. nih.gov Analysis of postmortem cases has provided data on the distribution of these compounds in tissues including the liver, kidney, stomach, lung, brain, muscle, bladder, and intestine. nih.gov

Influence of Physiological and Biological Factors on Cannabinoid Metabolism (e.g., Age-dependent differences)

The metabolism of cannabinoids, including Dronabinol, is subject to a variety of physiological and biological influences. These factors can significantly alter the pharmacokinetic profile of the compound, leading to variability in exposure and response.

Age-dependent Differences: Preclinical studies have demonstrated that age can have a significant impact on the pharmacokinetics of Δ⁹-THC. A comparative analysis in adolescent and adult female mice revealed notable differences in the distribution and metabolism of the drug. nih.gov

In a study administering a 5 mg/kg intraperitoneal dose of Δ⁹-THC to adolescent (37-day old) and young adult (70-day old) female mice, the following key differences were observed nih.gov:

Maximal plasma concentrations of Δ⁹-THC were found to be eight times higher in adolescent mice compared to their adult counterparts. nih.gov

Conversely, brain concentrations and brain-to-plasma ratios of Δ⁹-THC were 25-50% higher in adult mice. nih.gov

The concentrations of Δ⁹-THC metabolites were higher in the plasma of adolescent mice, but lower in their brain tissue when compared to adult female mice. nih.gov

These findings highlight that age is a critical variable in the disposition of cannabinoids and may influence their pharmacological effects. nih.gov

| Pharmacokinetic Parameter | Adolescent Female Mice | Adult Female Mice |

|---|---|---|

| Maximal Plasma Δ⁹-THC Concentration | 8x higher than adults | Lower than adolescents |

| Brain Δ⁹-THC Concentration | Lower than adults | 25-50% higher than adolescents |

| Brain-to-Plasma Δ⁹-THC Ratio | Lower than adults | Higher than adolescents |

| Plasma Metabolite Concentration | Higher than adults | Lower than adolescents |

| Brain Metabolite Concentration | Lower than adults | Higher than adolescents |

Genetic Factors: The metabolism of Dronabinol is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP2C9 and CYP3A4 being the major contributors. nih.gov Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to significant inter-individual differences in drug metabolism. Individuals with genetic variants that result in diminished CYP2C9 function, often referred to as "poor metabolizers," may experience a 2- to 3-fold higher exposure to Dronabinol. nih.gov This increased exposure can elevate the risk of adverse reactions. nih.gov

Other Factors: The presence of food can also influence the absorption and bioavailability of orally administered Dronabinol. Studies have shown that taking Dronabinol with food can significantly increase its absorption. doaj.org

Studies on Metabolic Stability of this compound

Direct preclinical studies focusing on the metabolic stability of this compound are not commonly reported, as its primary function is to serve as a stable internal standard in analytical assays rather than being a therapeutic agent itself. The inherent stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is a key feature of deuterated compounds.

The process of replacing hydrogen with deuterium, known as deuteration, is a strategy sometimes employed in drug discovery to enhance the metabolic stability of a potential drug candidate. juniperpublishers.comnih.gov The breaking of a C-H bond is often a rate-limiting step in the metabolism of a drug by CYP enzymes. nih.gov Due to the kinetic isotope effect, the stronger C-D bond is broken at a slower rate, which can lead to a reduced rate of metabolism and systemic clearance, thereby prolonging the biological half-life of the compound. juniperpublishers.comnih.gov

For this compound to be an effective internal standard, it must exhibit sufficient stability within the biological matrix (e.g., plasma, urine) throughout the sample preparation and analytical process. Any significant metabolism of this compound could lead to inaccurate quantification of the target analyte, Dronabinol. While not forming unique metabolites, the altered rate of formation of identical metabolites could interfere with the analysis. juniperpublishers.com The reliability of numerous validated analytical methods that use this compound as an internal standard implicitly supports its adequate metabolic stability for this purpose.

| Principle | Effect on Metabolic Stability |

|---|---|

| Kinetic Isotope Effect | The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break. nih.gov |

| Rate of Metabolism | Slowing down of the metabolic rate when the cleavage of the C-H bond is the rate-limiting step in the metabolic pathway. nih.gov |

| Systemic Clearance | Reduction in the rate of systemic clearance, leading to a prolonged biological half-life. juniperpublishers.com |

| Metabolite Profile | Does not typically result in the formation of unique metabolites, but can alter the ratio of parent drug to metabolites. juniperpublishers.com |

Applications of Dronabinol D9 in Forensic and Reference Material Science

Development and Characterization of Certified Reference Materials (CRMs) for Cannabinoids

Certified Reference Materials (CRMs) are fundamental to achieving accuracy, comparability, and traceability in chemical measurements. sigmaaldrich.comrootsciences.com Dronabinol-d9 and other deuterated cannabinoids are synthesized and certified under stringent international standards, such as ISO 17034 and ISO/IEC 17025, to qualify as CRMs for cannabinoid analysis. sigmaaldrich.comcaymanchem.com These standards govern the manufacturing, characterization, and testing of reference materials, ensuring their certified property values, associated uncertainties, and metrological traceability are clearly established. caymanchem.com

The precise quantification of cannabinoids is essential for regulatory compliance, product labeling, and scientific research. rootsciences.com This is particularly important in distinguishing between hemp, legally defined by a total THC concentration of 0.3% or less on a dry weight basis, and marijuana. sigmaaldrich.comusda.gov this compound CRMs are indispensable for this purpose.

Analytical laboratories use these CRMs to create calibration curves, which serve as the basis for quantifying the amount of Δ⁹-THC and other cannabinoids in a given sample. sigmaaldrich.comnih.gov By comparing the instrumental response of the unknown sample to the known concentrations in the calibration standards, a precise measurement of cannabinoid potency can be achieved. nih.gov The use of a CRM like this compound ensures that these measurements are traceable to a recognized standard, lending them validity and legal defensibility. rootsciences.comsigmaaldrich.com

Table 1: Role of this compound as a Certified Reference Material (CRM)

| Feature | Description | Relevance in Cannabinoid Analysis |

| Identity | Deuterated analogue of Δ⁹-THC. | Serves as a stable, mass-differentiated standard for the primary psychoactive cannabinoid. |

| Certification | Manufactured under ISO 17034 and tested in ISO/IEC 17025 accredited labs. sigmaaldrich.comcaymanchem.com | Ensures certified concentration values, stability, and measurement uncertainty for high-level accuracy. caymanchem.com |

| Application | Used to prepare calibration curves and quality control samples. sigmaaldrich.comnih.gov | Enables the accurate quantification of THC potency in various products like plants, extracts, and edibles. rootsciences.comsigmaaldrich.com |

| Traceability | Provides metrological traceability for analytical results. caymanchem.com | Allows for comparability of results between different laboratories and methods. sigmaaldrich.com |

Quality assurance and control (QA/QC) are paramount in analytical laboratories to guarantee the reliability of testing results. The availability of cannabinoid CRMs allows testing laboratories to prepare cost-effective, in-house calibrators and controls that are traceable to the CRM, thereby contributing to a higher level of test accuracy and reproducibility. sigmaaldrich.com These materials are integrated into the entire testing workflow to monitor and validate analytical performance. rootsciences.com

Laboratories must participate in proficiency testing programs, where they analyze identical samples from a provider, to validate their performance against other labs. rootsciences.comtechnologynetworks.com The use of CRMs is essential for passing these tests and maintaining accreditation under standards like ISO/IEC 17025. technologynetworks.com By regularly analyzing quality control samples prepared from this compound CRMs, laboratories can detect any analytical drift or deviation in their methods before it impacts the accuracy of reported results for unknown samples. rootsciences.com This ensures that the data produced for potency, forensic, or clinical testing is consistently reliable. nist.gov

Forensic Toxicology and Drug Testing Applications Utilizing Deuterated Internal Standards

In forensic toxicology, the definitive identification and quantification of drugs and their metabolites in biological specimens is crucial. Deuterated compounds, such as this compound and its deuterated metabolite analogues, are considered the gold standard for use as internal standards in confirmatory testing, most commonly performed with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). google.comnih.gov

When testing biological samples like urine, blood, or hair for cannabis use, an internal standard is added at a known concentration to every sample, calibrator, and control. google.comnih.gov this compound and its related deuterated metabolites, such as d6-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid (d6-Δ⁹-THC-COOH), are ideal for this role. nih.gov Because the internal standard behaves almost identically to the target analyte (e.g., Δ⁹-THC or its metabolites) during extraction, cleanup, and analysis, it can effectively compensate for any loss of analyte during sample preparation or for fluctuations in instrument response. nih.govojp.gov

The mass spectrometer distinguishes between the target analyte and the deuterated internal standard based on their mass difference. google.com By calculating the ratio of the analyte's response to the internal standard's response, a highly accurate and precise quantification can be achieved, even at very low concentrations (picograms per milliliter). nih.govresearchgate.net This methodology is robust enough for confirmatory analysis in workplace drug testing, clinical monitoring, and forensic investigations. nih.govnih.govresearchgate.net For instance, research has demonstrated the ability to differentiate between prescribed Dronabinol (B3416174) use and illicit cannabis consumption by developing assays that quantify various cannabinoids and metabolites; in patients taking Dronabinol, only THC metabolites like 11-nor-9-carboxy-tetrahydrocannabinol (THC-COOH) and 11-hydroxy-Δ-9-tetrahydrocannabinol (THC-OH) were detected, whereas samples from cannabis users also contained other minor cannabinoids. researchgate.net

Table 2: Examples of Analytical Methods for Cannabinoids Using Deuterated Internal Standards

| Analytical Technique | Biological Matrix | Target Analytes | Internal Standard Used | Limit of Quantification (LOQ) |

| LC-MS/MS | Urine | Δ⁹-THC, 11-OH-THC, THC-COOH, CBD, CBG, THCV | THC-d3, THC-COOH-d3, 11-OH-THC-d3, CBD-d3 | 0.2 µg/L to 15 ng/L nih.gov |

| GC/MS-MS | Biological Samples | 11-nor-carboxy-Δ⁹-THC (THC-COOH) | Deuterated Δ⁹-THC-COOH | pg/mL levels nih.gov |

| LC-MS/MS | Blood | Δ⁸-THC, Δ⁹-THC, Δ⁸-THC-COOH, Δ⁹-THC-COOH | Deuterated forms of analytes | Not specified, but improved accuracy noted nih.gov |

| GC-MS | Urine | Δ⁹-THC-COOH | d6-Δ⁹-THC-COOH | 6.25 ng/mL nih.gov |

| LC-MS/MS | Blood | THC, THC-COOH, and other cannabinoids | THC-d3, THC-COOH-d3 | 0.500 ng/mL researchgate.net |

Forensic laboratories often face large caseloads, necessitating analytical methods that are not only accurate but also rapid and efficient. nih.gov High-throughput analysis is achieved by streamlining sample preparation and employing fast chromatographic methods. researchgate.netnih.gov The use of 96-well plates allows for the simultaneous preparation of numerous samples, often using simple protein precipitation or "dilute-and-shoot" methods that minimize time-consuming extraction steps. researchgate.net

These rapid methods are coupled with ultra-fast LC-MS/MS analysis, with total run times often under eight minutes per sample. nih.gov The accuracy of these high-throughput approaches is critically dependent on the use of deuterated internal standards like this compound. researchgate.net The internal standard ensures that even with abbreviated sample preparation, the quantification remains reliable and defensible, meeting the rigorous standards of forensic science. researchgate.net This combination of automation, simplified extraction, and reliance on stable isotope-labeled internal standards enables laboratories to process large batches of samples efficiently without compromising data quality. nih.gov

Q & A

Q. What ethical considerations are critical for human trials involving this compound?

- Methodological Answer : Obtain IRB approval with explicit disclosure of psychoactive risks. Use double-blinded, placebo-controlled designs and monitor adverse events (AEs) via validated tools like the SAFFTEE checklist. Publish negative results to avoid publication bias .

Q. How should researchers report this compound concentrations to meet pharmacopeial guidelines?

- Methodological Answer : Follow USP32 protocols for chromatographic assays: report peak area ratios (analyte/internal standard) and system suitability criteria (e.g., tailing factor ≤ 2.0). Use significant figures aligned with instrument precision (e.g., 0.1 ng/mL for LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.